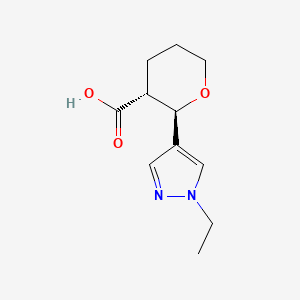

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The process often involves retrosynthetic analysis, which is a technique for planning a synthesis route by transforming a complex molecule into simpler precursors .Chemical Reactions Analysis

Chemical reactions involving the compound can be studied using various techniques such as spectrophotometry, chromatography, or mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and reactivity can be determined using various experimental techniques .Scientific Research Applications

Synthetic Methodologies and Structural Analysis

Experimental and Quantum-Chemical Calculations : A study by Yıldırım, Kandemirli, and Akçamur (2005) explored the synthesis and structural analysis of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions involving 1H-pyrazole-3-carboxylic acid and various binucleophiles. This research provides insights into the chemical behavior and potential applications of pyrazole derivatives in synthetic chemistry (Yıldırım, Kandemirli, & Akçamur, 2005).

X-Ray Powder Diffraction Data : In another study, Wang et al. (2017) presented the X-ray powder diffraction data for a compound structurally related to apixaban, an important intermediate in the synthesis of the anticoagulant. This highlights the importance of structural analysis in the development of pharmaceuticals (Wang et al., 2017).

Synthesis, Characterization, and DFT Calculations : Naveen et al. (2021) described the synthesis and characterization of a novel pyrazole derivative, showcasing the application of DFT calculations in understanding the structural and electronic properties of newly synthesized molecules (Naveen et al., 2021).

Potential Applications in Material Science and Biology

Electrochemiluminescence of Pyrazolecarboxylic Metal Organic Framework : Feng et al. (2016) explored the synthesis of transition metal complexes with pyrazolecarboxylic acid derivatives, demonstrating their potential in developing highly intense electrochemiluminescence (ECL) materials, which could be useful in sensors and display technologies (Feng et al., 2016).

Colorimetric Chemosensor for Metal Ions : Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system, indicating its utility in the naked-eye recognition of metal ions like Cu2+, Zn2+, and Co2+. This has implications for environmental monitoring and biomedical applications (Aysha et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-2-13-7-8(6-12-13)10-9(11(14)15)4-3-5-16-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCZJVBGCBLVOP-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2C(CCCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/no-structure.png)

![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B2688349.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2688357.png)

![1-Isopropyl-3-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2688358.png)

![N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2688362.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2688364.png)

![5-Fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2688365.png)